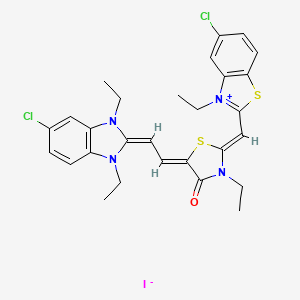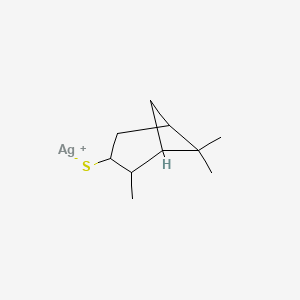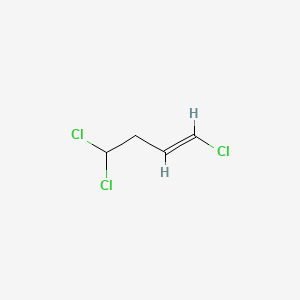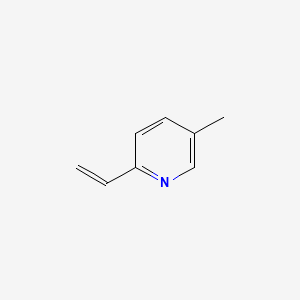
5-Methyl-2-vinylpyridine
概要
説明
5-Methyl-2-vinylpyridine: is an organic compound with the molecular formula C8H9N. It is a derivative of pyridine, featuring a vinyl group at the second position and a methyl group at the fifth position on the pyridine ring. This compound is known for its applications in the synthesis of polymers and resins, as well as its role as an intermediate in various chemical reactions .
準備方法
Synthetic Routes and Reaction Conditions: 5-Methyl-2-vinylpyridine can be synthesized through several methods. One common method involves the reaction of 5-bromo-2-methylpyridine with tributylvinyltin in the presence of a palladium catalyst (Pd(PPh3)4) in a solvent mixture of dimethylformamide (DMF) and tetrahydrofuran (THF). The reaction is carried out at 100°C for 2 hours, followed by extraction and purification to yield this compound.
Industrial Production Methods: Industrial production of this compound typically involves the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include the use of continuous flow reactors and specific catalysts to ensure efficient production .
化学反応の分析
Types of Reactions: 5-Methyl-2-vinylpyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as periodate or iodate to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced pyridine derivatives.
Common Reagents and Conditions:
Oxidation: Periodate, iodate, bromates.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents (e.g., bromine), alkylating agents (e.g., alkyl halides).
Major Products Formed:
Oxidation: Pyridine N-oxides.
Reduction: Reduced pyridine derivatives.
Substitution: Halogenated or alkylated pyridine derivatives.
科学的研究の応用
5-Methyl-2-vinylpyridine has a wide range of applications in scientific research:
作用機序
The mechanism of action of 5-Methyl-2-vinylpyridine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors involved in various biochemical processes, influencing their activity and function.
Pathways Involved: It may modulate pathways related to cell signaling, gene expression, and metabolic processes, leading to its observed effects in biological systems.
類似化合物との比較
2-Methyl-5-ethylpyridine: Similar structure but with an ethyl group instead of a vinyl group.
2-Methyl-5-vinylpyridine: Similar structure but with a vinyl group at a different position.
4-Vinylpyridine: Similar structure but with a vinyl group at the fourth position.
Uniqueness: 5-Methyl-2-vinylpyridine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its vinyl group at the second position allows for unique reactivity and polymerization behavior compared to other pyridine derivatives .
特性
IUPAC Name |
2-ethenyl-5-methylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N/c1-3-8-5-4-7(2)6-9-8/h3-6H,1H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCFYCLRCIJDYQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
119.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
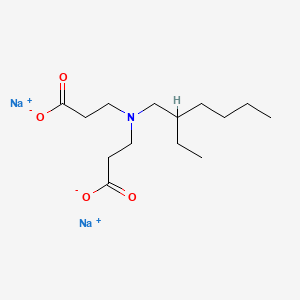
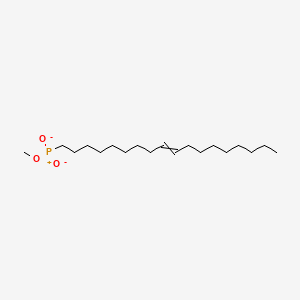
![2-[(1E)-1-Penten-1-yloxy]-1,3-benzothiazole](/img/structure/B560795.png)
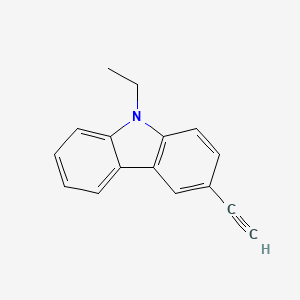
![Uracil, 6-amino-5-[2-(benzylmethylamino)acetamido]-1,3-dimethyl- (6CI)](/img/new.no-structure.jpg)
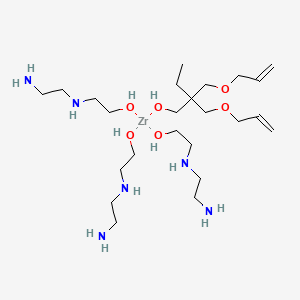
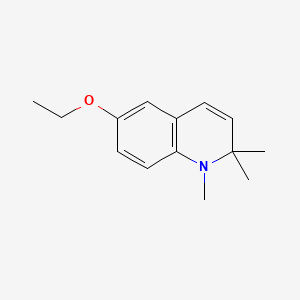
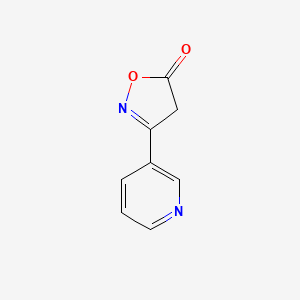

![Spiro[3-oxa-4-azatricyclo[5.2.1.02,6]deca-1(9),2(6),4-triene-8,1'-cyclopropane]](/img/structure/B560807.png)
